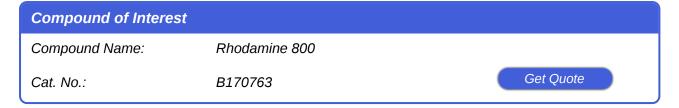


An In-depth Technical Guide to the Spectroscopic Properties of Rhodamine 800

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the absorption and emission spectral properties of **Rhodamine 800** (Rh800), a near-infrared (NIR) fluorescent dye. Its applications are extensive in various biotechnology fields, including fluorescence microscopy, flow cytometry, and as a probe for mitochondrial membrane potential.[1] The dye's absorption and emission in the red to near-infrared region make it particularly valuable for biological applications, as it minimizes autofluorescence from endogenous molecules.[2][3]

Photophysical Properties of Rhodamine 800

The photophysical characteristics of **Rhodamine 800** are highly dependent on its local environment, particularly the solvent. These properties are summarized below.

Spectral Characteristics in Various Solvents

The absorption and emission maxima of **Rhodamine 800** exhibit shifts depending on the solvent's polarity and viscosity. This solvatochromism is a key consideration for its use in different experimental systems.



Solvent/Mediu m	Absorption Max (λ_abs)	Emission Max (λ_em)	Stokes Shift (nm)	Reference
General	682 nm	704 nm	22 nm	[4]
Ethanol (absolute)	682 nm	-	-	[5]
Methanol	-	708 nm	-	
Cyclopentanol	-	716 nm	-	_
Dimethyl sulfoxide (DMSO)	~680 nm	~705 nm	~25 nm	_
Phosphate- Buffered Saline (PBS)	>650 nm	No appreciable shift from plasma/blood	-	
Plasma	>650 nm	No appreciable shift from PBS	-	_
Whole Blood	>650 nm	No appreciable shift from PBS	-	_

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ f) and lifetime (τ) are critical parameters that define the efficiency and temporal characteristics of **Rhodamine 800**'s fluorescence.



Solvent/Medium	Fluorescence Quantum Yield (Φf)	Fluorescence Lifetime (τ)	Reference
Ethanol (absolute)	0.25	-	
Phosphate-Buffered Saline (PBS)	-	0.68 ns (single- exponential decay)	
Plasma	-	1.90 ns (mean lifetime, two- component decay of 2.89 ns and 1.48 ns)	_
Whole Blood	-	1.86 ns (mean lifetime)	-
Albumin (in solution)	-	1.80 ns (mean lifetime, two- component decay of 3.30 ns and 0.95 ns)	_

Experimental Protocols

Accurate determination of the spectral properties of **Rhodamine 800** requires precise experimental procedures. The following are detailed methodologies for key measurements.

Absorption and Steady-State Fluorescence Spectroscopy

This protocol outlines the standard procedure for measuring the absorption and emission spectra of **Rhodamine 800**.

Objective: To determine the wavelengths of maximum absorption and emission.

Materials:

• Rhodamine 800

Spectroscopic grade solvent (e.g., ethanol, DMSO, PBS)



- UV-Vis spectrophotometer
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)

Methodology:

- Sample Preparation: Prepare a stock solution of Rhodamine 800 in the desired solvent.
 From the stock, create a dilute working solution. To avoid inner filter effects, the absorbance of the sample at the excitation wavelength should be kept below 0.1.
- Absorption Spectrum Measurement:
 - Calibrate the spectrophotometer using the solvent as a blank.
 - Fill a quartz cuvette with the Rhodamine 800 solution.
 - Scan a wavelength range (e.g., 400-800 nm) to obtain the absorption spectrum.
 - \circ Identify the wavelength of maximum absorbance (λ abs).
- Emission Spectrum Measurement:
 - Calibrate the spectrofluorometer.
 - Set the excitation wavelength to the determined λ abs.
 - Scan the emission wavelengths over a range that covers the expected emission (e.g., 650-850 nm).
 - \circ The resulting spectrum will show the fluorescence emission profile, from which the wavelength of maximum emission (λ _em) can be determined. For measurements in highly scattering media like whole blood, a front-face illumination and detection geometry is recommended to minimize artifacts.

Relative Fluorescence Quantum Yield Determination

Foundational & Exploratory





The quantum yield of **Rhodamine 800** can be determined relative to a well-characterized standard.

Objective: To calculate the fluorescence quantum yield of **Rhodamine 800** relative to a standard.

Materials:

- Rhodamine 800 solution (sample)
- Standard fluorophore solution with known quantum yield (e.g., Cresyl Violet in ethanol, Φf = 0.58)
- UV-Vis spectrophotometer
- Spectrofluorometer with spectral correction capabilities

Methodology:

- Prepare Solutions: Prepare solutions of both the standard and **Rhodamine 800** in the same solvent. The absorbance of each solution at its respective excitation wavelength should be matched and kept below 0.1.
- Measure Absorbance: Record the absorbance of both the standard and the sample at the excitation wavelength to be used for fluorescence measurements.
- Measure Emission Spectra:
 - Excite the standard solution at its absorption maximum and record the spectrally corrected emission spectrum.
 - Excite the Rhodamine 800 solution at its absorption maximum and record its spectrally corrected emission spectrum.
- Calculate Integrated Fluorescence Intensity: Determine the integrated area under the emission curves for both the standard (A_std) and the sample (A_smp).



 Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ smp):

$$\Phi$$
_smp = Φ _std * (A_smp / A_std) * (Abs_std / Abs_smp) * (n_smp² / n_std²)

Where:

- Φ is the quantum yield.
- A is the integrated area under the emission spectrum.
- Abs is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent. (If the same solvent is used, this term cancels out).

Fluorescence Lifetime Measurement

Fluorescence lifetime can be measured using frequency-domain techniques.

Objective: To determine the fluorescence lifetime of **Rhodamine 800**.

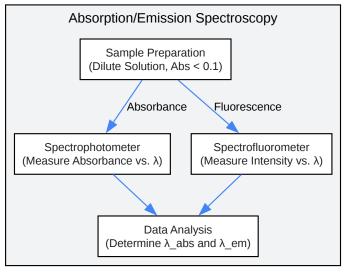
Methodology (based on frequency-domain fluorometry):

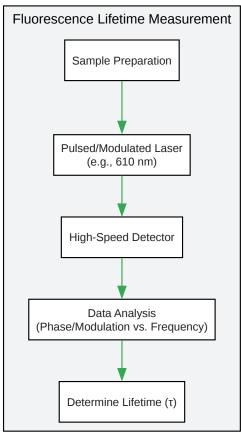
- Instrumentation: Utilize a frequency-domain fluorometer. The excitation source described for Rhodamine 800 lifetime measurements is the 610 nm fundamental output of a Rhodamine 6G dye laser, synchronously pumped by a mode-locked argon ion laser.
- Excitation and Emission: Excite the sample at 610 nm. Observe the emission at a specific wavelength (e.g., 710 nm) using an interference filter.
- Data Acquisition: The high-frequency modulated excitation light results in a phase shift and demodulation of the emitted fluorescence. These phase angles and modulations are measured at multiple frequencies. A scattering solution is used as a zero-lifetime reference.
- Data Analysis: The acquired phase and modulation data are fitted to decay models (e.g., single or multi-exponential) to determine the fluorescence lifetime(s).

Visualizations: Workflows and Principles



The following diagrams illustrate the experimental workflows and fundamental principles associated with the spectroscopic analysis of **Rhodamine 800**.

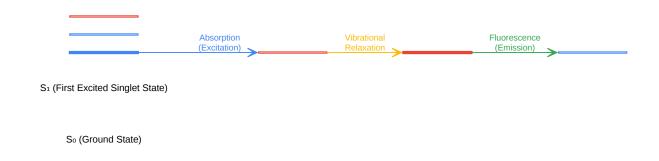




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Caption: Experimental workflow for spectroscopic analysis of Rhodamine 800.

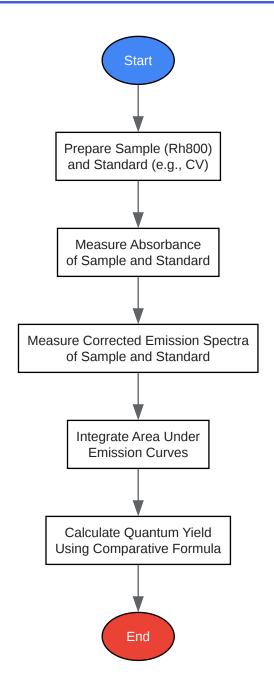




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Caption: Simplified Jablonski diagram for Rhodamine 800 fluorescence.





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Caption: Workflow for relative quantum yield measurement.

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